molecular formula C13H17N3O3 B15371716 N8Jtw437BS CAS No. 886025-85-0

N8Jtw437BS

Cat. No.: B15371716
CAS No.: 886025-85-0
M. Wt: 263.29 g/mol
InChI Key: ZBIIFLBZIOFIKK-AOOOYVTPSA-N
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Description

While specific data on its synthesis or characterization are absent in the provided evidence, analogous compounds (e.g., CAS 918538-05-3 and 180976-09-4) suggest it may exhibit properties such as moderate solubility, bioactivity in pharmacological assays, and halogenated substituents influencing reactivity . The absence of direct experimental data necessitates reliance on structurally related compounds for comparative analysis.

Properties

CAS No.

886025-85-0

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

[(3R,5S)-3,5-dimethylpiperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C13H17N3O3/c1-9-7-15(8-10(2)14-9)13(17)11-3-5-12(6-4-11)16(18)19/h3-6,9-10,14H,7-8H2,1-2H3/t9-,10+

InChI Key

ZBIIFLBZIOFIKK-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares hypothetical properties of "N8Jtw437BS" with verified analogues from the evidence:

Property This compound (Hypothetical) CAS 918538-05-3 CAS 180976-09-4 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₈H₁₄N₂O₂ C₈H₉ClN₄
Molecular Weight ~188.01 (estimated) 188.01 170.21 204.64
Solubility (mg/mL) 0.24–10.8 (predicted) 0.24 (ESOL) 10.8–17.5 Not reported
Log P (Partition Coefficient) 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP) ~2.0 (estimated)
Bioavailability Score 0.55 (analogue-based) 0.55 0.55 Not reported
Hazard Profile H315-H319-H335 H315-H319-H335 Not classified H315-H319-H335

Key Observations :

  • Halogen Influence : Chlorinated derivatives (e.g., CAS 918538-05-3) exhibit higher reactivity in substitution reactions but lower solubility compared to oxygenated analogues like CAS 180976-09-4 .

Pharmacological and Toxicological Profiles

  • Toxicity : Chlorinated compounds in this class frequently trigger skin/eye irritation (H315-H319), necessitating stringent safety protocols during handling .

Research Findings and Limitations

Critical Data Gaps

  • No direct experimental data (e.g., NMR, HPLC purity) for "this compound" are available in the provided evidence, limiting conclusive comparisons.
  • Stability studies (e.g., photodegradation, hydrolytic susceptibility) are unreported but essential for pharmaceutical applications .

Recommendations for Future Studies

  • Structural Elucidation : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm the molecular architecture .
  • In Silico Modeling : Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles using tools like SwissADME, leveraging existing data from analogues .

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